

# 1-(4-Methoxyphenyl)propan-1-amine hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

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An In-Depth Technical Guide to **1-(4-Methoxyphenyl)propan-1-amine Hydrochloride**

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(4-Methoxyphenyl)propan-1-amine hydrochloride** is a chiral primary amine salt of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse pharmacological activities. Its structure, featuring a methoxy-substituted phenyl ring and a stereocenter at the  $\alpha$ -carbon, makes it a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly in drug discovery and development. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and safety protocols, designed to equip researchers with the foundational knowledge required for its effective application.

## Chemical Identity and Structure

### Nomenclature and Identifiers

The fundamental identification parameters for **1-(4-Methoxyphenyl)propan-1-amine hydrochloride** are crucial for accurate sourcing, documentation, and regulatory compliance. Due to its chiral nature, distinct identifiers exist for the racemic mixture and its individual enantiomers.

Parameter	Value	Source(s)
IUPAC Name	1-(4-methoxyphenyl)propan-1-amine hydrochloride	N/A
Synonym(s)	4-Methoxy- $\alpha$ -ethylbenzenemethanamine hydrochloride	N/A
Molecular Formula	C <sub>10</sub> H <sub>16</sub> ClNO	[1]
Molecular Weight	201.69 g/mol	[1]
CAS Number (S-enantiomer)	244145-40-2	[1][2]
CAS Number (Racemate)	83948-35-0 (for free base)	[3]

## Molecular Structure and Chirality

**1-(4-Methoxyphenyl)propan-1-amine hydrochloride** possesses a single stereocenter at the first carbon (C1) of the propane chain, the point of attachment for the amine group. This gives rise to two non-superimposable mirror-image enantiomers: (S)-1-(4-methoxyphenyl)propan-1-amine and (R)-1-(4-methoxyphenyl)propan-1-amine.

The differentiation between these enantiomers is paramount in drug development, as stereochemistry often dictates pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more suitable for handling and various experimental conditions.

## Physicochemical Properties

The physical properties of a compound govern its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.

Property	Description	Source(s)
Appearance	White to off-white solid.	[2]
Melting Point	Data not consistently available in public literature; requires experimental determination.	N/A
Solubility	As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely limited.	N/A
Storage Conditions	Sealed in a dry environment at room temperature.[1][2] Store in a cool, well-ventilated place.	[1][2]
Stability	Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.	N/A

## Synthesis and Purification

The most common and industrially scalable method for synthesizing primary amines from carbonyl compounds is reductive amination.[4][5] This process is a cornerstone of pharmaceutical synthesis due to its efficiency and the widespread availability of precursors.[4]

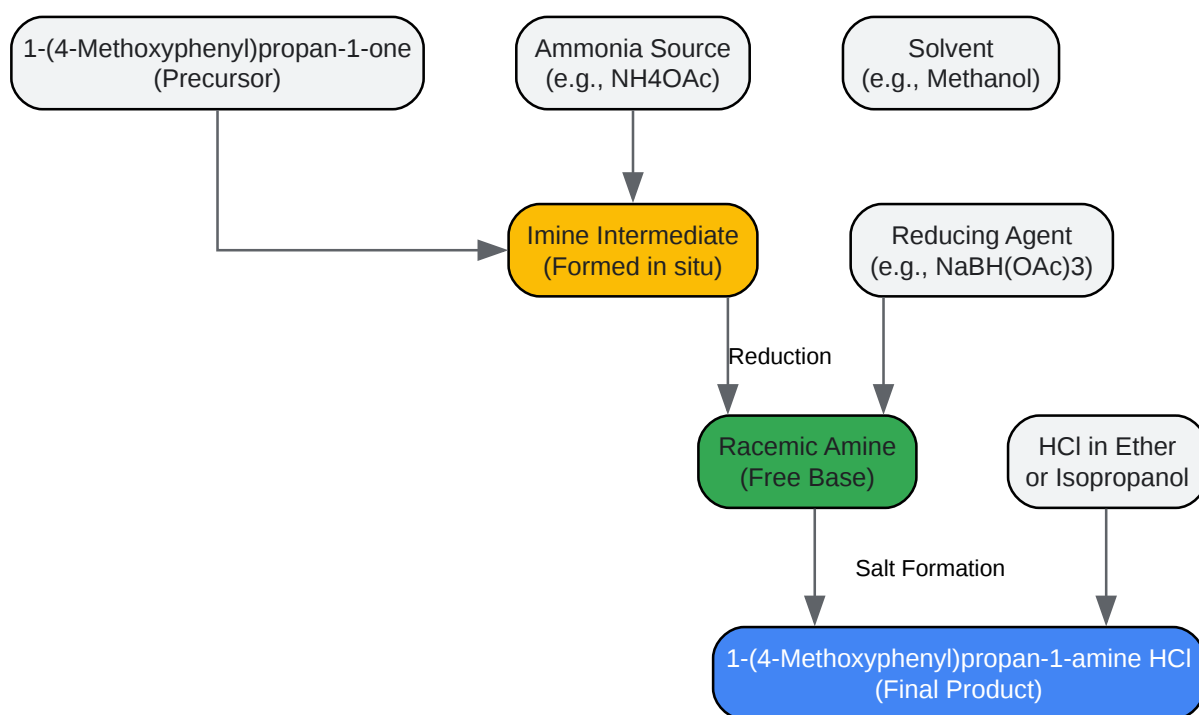
### Synthesis Workflow: Reductive Amination

The synthesis of 1-(4-methoxyphenyl)propan-1-amine typically proceeds via a one-pot reductive amination of its corresponding ketone precursor, 1-(4-methoxyphenyl)propan-1-one. The process involves two key mechanistic steps:

- **Imine Formation:** The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form an intermediate imine. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water.

- In Situ Reduction: A selective reducing agent, added to the same reaction vessel, reduces the newly formed C=N double bond of the imine to a C-N single bond, yielding the final primary amine.

Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) and sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) are frequently used as reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[6][7]



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## References

- 1. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 2. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 244145-40-2 [amp.chemicalbook.com]
- 3. 83948-35-0|1-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Wordpress [reagents.acsgcpr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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